molecular formula C7H10ClN3O B7827557 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride

5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride

Cat. No.: B7827557
M. Wt: 187.63 g/mol
InChI Key: IOZSZWUATWVTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure and the potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its distinctiveness.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZSZWUATWVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)N=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC2=C1C(=O)N=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.